molecular formula C35H46O6 B1218970 Laxifloranone

Laxifloranone

Cat. No. B1218970
M. Wt: 562.7 g/mol
InChI Key: NOURDCRRJHGPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laxifloranone is a natural product found in Marila laxiflora with data available.

Scientific Research Applications

Anti-HIV and Antibacterial Properties

Laxifloranone, along with other compounds, was isolated from Alchornea laxiflora, demonstrating significant anti-HIV activity and antibacterial properties. The methanolic extract of A. laxiflora root showed potent anti-HIV activity, outperforming the reference drug chicoric acid. Additionally, extracts from the roots, stem, and leaves exhibited antibacterial activities against Gram-positive bacteria, with minimal inhibitory concentrations ranging between 50 and 63 μg/ml. These findings suggest the potential of A. laxiflora root as a source for new anti-HIV drugs and validate its traditional use in treating various infections, highlighting the ethnopharmacological significance of African traditional medicines (Siwe-Noundou et al., 2019).

Antimicrobial Activity

Laxifloranone was also identified in the petroleum ether extract of Mesua ferrea flowers, showing excellent antibacterial activity against Staphylococcus aureus, including multi-drug-resistant strains. This suggests that polycyclic polyprenylated acylphloroglucinols (PPAPs), like laxifloranone, could offer a new structure for antibiotic research, providing a potential avenue for developing new antimicrobial agents (Zhang et al., 2020).

Cytotoxic and Anti-inflammatory Effects

Laxifloranone and related compounds have shown significant cytotoxic effects against various human tumor cell lines, suggesting their potential in cancer therapy. For instance, laxiflorins isolated from Isodon eriocalyx var. laxiflora demonstrated inhibitory effects on tumor cells, highlighting the anticancer potential of these compounds (Niu et al., 2002). Additionally, laxifolone A, a triterpene, has been found to suppress nitric oxide synthesis by attenuating NF-κB translocation, indicating its anti-inflammatory properties (Ko et al., 2005).

properties

Molecular Formula

C35H46O6

Molecular Weight

562.7 g/mol

IUPAC Name

3-[4-hydroxy-8,8-dimethyl-3-(3-methylbutanoyl)-5,7-bis(3-methylbut-2-enyl)-2,9-dioxo-1-bicyclo[3.3.1]non-3-enyl]-3-phenylpropanoic acid

InChI

InChI=1S/C35H46O6/c1-21(2)14-15-25-20-34(17-16-22(3)4)30(39)29(27(36)18-23(5)6)31(40)35(32(34)41,33(25,7)8)26(19-28(37)38)24-12-10-9-11-13-24/h9-14,16,23,25-26,39H,15,17-20H2,1-8H3,(H,37,38)

InChI Key

NOURDCRRJHGPSF-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O

Canonical SMILES

CC(C)CC(=O)C1=C(C2(CC(C(C(C1=O)(C2=O)C(CC(=O)O)C3=CC=CC=C3)(C)C)CC=C(C)C)CC=C(C)C)O

synonyms

laxifloranone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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